molecular formula C27H24FN3O4S B11074645 (2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(4-fluorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxybenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11074645
M. Wt: 505.6 g/mol
InChI Key: DZCONXMVGUGNDS-UHFFFAOYSA-N
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Description

N~6~-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, fluorophenyl, and methoxybenzyl groups

Preparation Methods

The synthesis of N6-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-fluorophenyl isothiocyanate with 4-methoxybenzylamine to form an intermediate, which is then cyclized with a suitable reagent to form the thiazine ring. The final product is obtained after purification and characterization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N~6~-(4-FLUOROPHENYL)-3-(4-METHOXYBENZYL)-2-[(4-METHOXYBENZYL)IMINO]-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C27H24FN3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylimino]-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C27H24FN3O4S/c1-34-22-11-3-18(4-12-22)16-29-27-31(17-19-5-13-23(35-2)14-6-19)25(32)15-24(36-27)26(33)30-21-9-7-20(28)8-10-21/h3-15H,16-17H2,1-2H3,(H,30,33)

InChI Key

DZCONXMVGUGNDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC

Origin of Product

United States

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